molecular formula C6H12N2 B14465329 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole CAS No. 69894-12-8

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole

Cat. No.: B14465329
CAS No.: 69894-12-8
M. Wt: 112.17 g/mol
InChI Key: WEQYSODKKBZSQT-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole is a bicyclic organic compound featuring a partially saturated imidazole ring with three methyl substituents. Its structure combines a five-membered heterocyclic core (containing two nitrogen atoms) with a fused dihydro ring system, conferring unique steric and electronic properties. The methyl groups at positions 2, 5, and 5 enhance lipophilicity and influence reactivity, making it distinct from simpler imidazole derivatives .

Properties

CAS No.

69894-12-8

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2,5,5-trimethyl-1,4-dihydroimidazole

InChI

InChI=1S/C6H12N2/c1-5-7-4-6(2,3)8-5/h4H2,1-3H3,(H,7,8)

InChI Key

WEQYSODKKBZSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(N1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of amidines with ketones via a rearrangement reaction strategy under transition-metal-free conditions can yield 4,5-dihydro-1H-imidazoles . Another method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate, which can be facilitated by microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of catalysts such as ZnCl2 in cycloaddition reactions or the employment of solvent-free conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the methyl positions .

Scientific Research Applications

2,5,5-Trimethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Clonidine/Brimonidine: Both contain a 4,5-dihydro-1H-imidazole core but lack the 2,5,5-trimethyl substitution.

4-(2-Aminoethylamino)-1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazole (a2): This nitroxide radical derivative includes an aminoethylamino side chain and an oxyl group, enabling applications in spin-labeling and MRI contrast agents. The additional functional groups contrast with the simpler trimethyl variant, which lacks redox-active moieties .

2-Hexadecyl-4,5-dihydro-1H-imidazole : A long alkyl chain substituent enhances hydrophobicity, making it suitable for surfactant applications. The trimethyl variant’s compact structure offers better solubility in polar aprotic solvents compared to this analog .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Profile
2,5,5-Trimethyl-4,5-dihydro-1H-imidazole C7H12N2 124.18 2,5,5-trimethyl Moderate in DMSO, ethanol
2,4,5-Triphenyl-1H-imidazole C21H16N2 296.36 2,4,5-triphenyl Low in water; high in chloroform
2-Hexadecyl-4,5-dihydro-1H-imidazole C19H38N2 294.52 2-hexadecyl Insoluble in water; soluble in lipids
Clonidine C9H9Cl2N3 230.10 2,6-dichlorophenyl High aqueous solubility (HCl salt)

Research Findings and Trends

Substituent Impact : Methyl groups enhance thermal stability but reduce hydrogen-bonding capacity, limiting use in polar biological systems.

Biological vs. Material Applications : Analogues with extended alkyl chains (e.g., 2-hexadecyl) favor material science, while aromatic substitutions (e.g., triphenyl) dominate photophysical studies .

Unmet Potential: The trimethyl variant’s role in catalysis or as a ligand in coordination chemistry remains underexplored compared to its substituted analogs.

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